molecular formula C12H13N3O B13620196 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13620196
M. Wt: 215.25 g/mol
InChI Key: RPTDFNCXSJHPHG-UHFFFAOYSA-N
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Description

1-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine is a pyrazole-3-amine derivative featuring a fused dihydrobenzofuran moiety. The compound’s core structure comprises a pyrazole ring substituted with a methyl group at position 5 and a 1,3-dihydro-2-benzofuran group at position 1 (Figure 1). The dihydrobenzofuran system introduces rigidity and aromaticity, which may influence electronic properties and biological interactions.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H13N3O/c1-8-4-12(13)14-15(8)11-3-2-9-6-16-7-10(9)5-11/h2-5H,6-7H2,1H3,(H2,13,14)

InChI Key

RPTDFNCXSJHPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC3=C(COC3)C=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole ring : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • 5-Methyl substituent : Enhances steric bulk and modulates electronic effects.
  • 1,3-Dihydro-2-benzofuran : A fused bicyclic system contributing to planar geometry and π-conjugation.
Structural Comparison

The following table compares structural features, molecular weights, and substituents of the target compound with analogous pyrazole-3-amine derivatives:

Compound Name Substituents (Position 1) Pyrazole Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 1,3-Dihydro-2-benzofuran-5-yl 5-Methyl C₁₂H₁₃N₃O 215.25 g/mol Fused dihydrobenzofuran system
1-(Butan-2-yl)-5-methyl-1H-pyrazol-3-amine Butan-2-yl 5-Methyl C₈H₁₅N₃ 153.23 g/mol Linear alkyl chain instead of aromatic system
1-[(3-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine (3-Chlorophenyl)methyl 5-Methyl C₁₁H₁₂ClN₃ 221.69 g/mol Chlorinated benzyl group; no fused ring
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine 4-Chlorobenzyl 5-Methyl C₁₁H₁₂ClN₃ 221.69 g/mol Para-chloro substitution on benzyl group
Mycophenolic acid derivative (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid Dihydrobenzofuran with oxo group N/A C₁₇H₂₀O₆ 320.34 g/mol Extended aliphatic chain; oxo substitution

Key Observations :

  • Chlorinated benzyl derivatives (e.g., ) exhibit higher molecular weights due to halogen atoms but lack the fused ring’s rigidity.
  • Mycophenolic acid derivatives () share the dihydrobenzofuran motif but include additional functional groups (e.g., carboxylic acid), which influence solubility and bioactivity.
Analytical Characterization
  • X-ray crystallography : SHELXL () and ORTEP-II () are standard tools for resolving bond angles and torsion angles in similar compounds.
  • Spectroscopy : LC/MS () and NMR could confirm molecular weight and substituent positions.

Biological Activity

The compound 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine (CAS # 89424-83-9) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzofuran ring fused with a pyrazole moiety. The presence of these functional groups is often associated with diverse biological activities.

PropertyDetails
Molecular FormulaC12H13N3O
Molecular Weight217.25 g/mol
CAS Registry Number89424-83-9
SMILESCC(C1=CC2=C(C=C1)OC=C2)N(C(=N)C)C

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities. Below are some of the key activities associated with this compound:

1. Anti-inflammatory Activity

Recent studies have shown that benzofuran derivatives can significantly reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukins (IL). For instance, a related benzofuran compound demonstrated a reduction in TNF and IL levels by over 90% in vitro, suggesting potential for managing chronic inflammatory conditions .

2. Anticancer Properties

Compounds containing pyrazole rings have been explored for their anticancer effects. For example, derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating significant growth inhibition .

3. Neuroprotective Effects

Benzofuran derivatives have been linked to neuroprotective activities, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of oxidative stress and inflammation pathways .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Binding to receptors that mediate pain and inflammation.

Case Studies

Several studies have investigated the pharmacological effects of compounds similar to this compound:

Case Study 1: Anti-inflammatory Effects

A study reported that a related compound significantly inhibited NF-kB activity in human macrophages, leading to decreased expression of pro-inflammatory cytokines .

Case Study 2: Anticancer Screening

In another study, derivatives were screened against A549 cancer cell lines, revealing promising results with IC50 values as low as 26 µM for certain analogs .

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